4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide is an aromatic compound that features both fluorine and nitro functional groups
Preparation Methods
The synthesis of 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion to the desired product .
Chemical Reactions Analysis
4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Scientific Research Applications
4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide has several applications in scientific research:
Materials Science: It is used in the development of advanced materials due to its ability to form stable bonds with various substrates.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for synthesizing biologically active molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atoms can enhance the compound’s stability and reactivity by influencing the electronic properties of the aromatic ring .
Comparison with Similar Compounds
4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide can be compared with similar compounds such as:
4-fluoro-3-nitrophenyl isocyanate: This compound also contains fluorine and nitro groups but differs in its functional group, which is an isocyanate instead of a benzamide.
4-fluoro-3-nitrophenyl azide: This compound features an azide group, which makes it useful for photoaffinity labeling and bioconjugation applications.
The uniqueness of this compound lies in its combination of fluorine and nitro groups with a benzamide functional group, making it versatile for various chemical reactions and applications.
Properties
IUPAC Name |
4-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-3-1-8(2-4-9)13(18)16-10-5-6-11(15)12(7-10)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOVUUSYZDWHEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.